molecular formula C14H13Cl B8316617 1-Chloro-2-[(2-methylphenyl)methyl]benzene CAS No. 88521-04-4

1-Chloro-2-[(2-methylphenyl)methyl]benzene

Cat. No. B8316617
M. Wt: 216.70 g/mol
InChI Key: RDQVWUSWGRCAPU-UHFFFAOYSA-N
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Patent
US04814483

Procedure details

3.49 g (10.00 mmol) of an isomeric mixture comprising 45% of 2-(2-chlorobenzyl)-4-tert.-butyl-toluene and 55% of 2-(2-chlorobenzyl)-5-tert.-butyltoluene (total content of both isomers in the charge material: 78%), 9.2 g (100.00 mmol) of toluene, dried, and 0.8 g (5.00 mmol) of anhydrous, sublimed iron(III) chloride were placed in a flask, fitted with magnetic stirrer and reflux condenser. The mixture was stirred for 6 h at 50° C. The mixture (13.5 g) was then cooled to room temperature and analyzed by gas chromatography. 15.7% of 2-(2-chlorobenzyl)toluene (corresponding to the theoretical yield) could be detected as the only diphenylmethane derivative.
[Compound]
Name
isomeric mixture
Quantity
3.49 g
Type
reactant
Reaction Step One
Name
2-(2-chlorobenzyl)-4-tert.-butyl-toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(2-chlorobenzyl)-5-tert.-butyltoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.2 g
Type
reactant
Reaction Step Four
[Compound]
Name
mixture
Quantity
13.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][C:5]1[CH:10]=[C:9](C(C)(C)C)[CH:8]=[CH:7][C:6]=1[CH3:15].ClC1C=CC=CC=1CC1C=CC(C(C)(C)C)=CC=1C.C1(C)C=CC=CC=1>[Fe](Cl)(Cl)Cl>[Cl:1][C:2]1[CH:19]=[CH:18][CH:17]=[CH:16][C:3]=1[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:15]

Inputs

Step One
Name
isomeric mixture
Quantity
3.49 g
Type
reactant
Smiles
Step Two
Name
2-(2-chlorobenzyl)-4-tert.-butyl-toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CC2=C(C=CC(=C2)C(C)(C)C)C)C=CC=C1
Step Three
Name
2-(2-chlorobenzyl)-5-tert.-butyltoluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(CC2=C(C=C(C=C2)C(C)(C)C)C)C=CC=C1
Step Four
Name
Quantity
9.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
mixture
Quantity
13.5 g
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 6 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=C(CC2=C(C=CC=C2)C)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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